molecular formula C13H16O5 B1608077 Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate CAS No. 528830-98-0

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B1608077
CAS No.: 528830-98-0
M. Wt: 252.26 g/mol
InChI Key: BXJDIUPDFVUWMW-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester derivative featuring a 2,3-dimethoxyphenyl group attached to the carbonyl carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, heterocycles, and bioactive molecules. Its structure combines the electron-donating methoxy groups at the ortho (2-) and meta (3-) positions of the phenyl ring, which influence its electronic and steric properties. These attributes make it valuable in reactions such as Michael additions, cyclizations, and condensations, where the keto-enol tautomerism of the β-keto ester moiety enhances reactivity .

Properties

IUPAC Name

ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-12(15)8-10(14)9-6-5-7-11(16-2)13(9)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJDIUPDFVUWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374334
Record name ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528830-98-0
Record name ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 528830-98-0
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Preparation Methods

Base-Catalyzed Claisen Condensation

This method employs 2,3-dimethoxyacetophenone and diethyl oxalate under anhydrous conditions:

Reaction Scheme :
$$
\text{2,3-Dimethoxyacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaH, THF}} \text{Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate}
$$

Procedure :

  • Dissolve 2,3-dimethoxyacetophenone (0.05 mol) in anhydrous THF (50 mL).
  • Add sodium hydride (0.15 mol, 60% dispersion) under nitrogen atmosphere.
  • Introduce diethyl oxalate (0.10 mol) dropwise and reflux at 60–80°C for 4–6 hours.
  • Quench with ice-cold water, acidify with acetic acid, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the β-ketoester.

Key Parameters :

Parameter Optimal Value Effect on Yield
Catalyst NaH 78–82% yield
Solvent THF Enhances kinetics
Reaction Temperature 70°C Minimizes decomposition

Acid-Catalyzed Esterification

An alternative route involves esterifying 3-(2,3-dimethoxyphenyl)-3-oxopropanoic acid with ethanol:

Reaction Scheme :
$$
\text{3-(2,3-Dimethoxyphenyl)-3-oxopropanoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}
$$

Procedure :

  • Mix the acid (0.1 mol) with excess ethanol (100 mL) and conc. H$$2$$SO$$4$$ (2 mL).
  • Reflux at 80°C for 12 hours using a Dean-Stark trap for water removal.
  • Neutralize with NaHCO$$_3$$, extract with dichloromethane, and concentrate.
  • Recrystallize from ethanol/water (1:1) to obtain pure product.

Yield Comparison :

Method Purity (%) Yield (%)
Claisen Condensation >95 76–82
Esterification 90–92 65–70

Critical Analysis of Synthetic Challenges

  • Regioselectivity : The 2,3-dimethoxy substituents may sterically hinder condensation reactions, requiring longer reaction times compared to 3,4-dimethoxy analogs.
  • Purification : Column chromatography (SiO$$_2$$, hexane/EtOAc) effectively removes unreacted acetophenone and diethyl oxalate byproducts.
  • Side Reactions : Overheating (>80°C) risks decarboxylation of the β-ketoester intermediate.

Spectral Validation

While specific data for the 2,3-isomer is unavailable, analogous compounds exhibit:

  • IR : Strong carbonyl stretches at 1735–1745 cm$$^{-1}$$ (ester C=O) and 1670–1680 cm$$^{-1}$$ (ketone C=O).
  • $$^1$$H NMR : Expected signals include a triplet for ethyl CH$$3$$ (δ 1.1–1.2 ppm), quartets for ethyl CH$$2$$ (δ 4.0–4.2 ppm), and aromatic protons (δ 6.7–7.6 ppm).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

Research indicates that ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate may have significant therapeutic potential. Its applications in medicinal chemistry include:

  • Anticancer Activity : Preliminary studies have suggested that derivatives of this compound can exhibit anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing varying degrees of cytotoxicity and inhibition of cell proliferation .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator due to its structural features. The presence of the dimethoxyphenyl group enhances binding affinity to specific biological targets, which could lead to therapeutic effects in enzyme-related diseases.

Biochemical Applications

In biochemistry, this compound serves as a substrate for various biochemical assays:

  • Detection of Enzyme Activity : It can be utilized in assays for detecting peroxidase activity, which is critical in various biochemical pathways . The compound undergoes colorimetric changes in the presence of peroxidase, making it useful for enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.

Material Science

The compound's unique chemical structure allows for exploration in material science:

  • Synthesis of Functional Materials : this compound can be used as an intermediate in synthesizing novel materials with specific optical or electronic properties. Its derivatives may find applications in organic electronics or photonic devices due to their potential electronic characteristics.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of various derivatives derived from this compound on human prostate cancer cell lines (PC-3 and DU-145). The results indicated that certain derivatives exhibited significant cytotoxic effects compared to control groups treated with DMSO . This suggests potential for further development into therapeutic agents.

Case Study 2: Biochemical Assays

In another application, this compound was employed as a substrate in enzyme assays to measure peroxidase activity. The colorimetric changes observed during these assays demonstrated its effectiveness as a biochemical tool for detecting enzyme activity .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The 2,3-dimethoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate with analogs differing in substituent groups, positions, or aromatic systems. Key factors include electronic effects, steric hindrance, synthetic yields, and applications.

Positional Isomers of Dimethoxy-Substituted Derivatives

Compound Name Substituent Positions Key Properties/Applications Reference
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate 3,4-dimethoxy Exhibits enhanced electron-donating effects due to para-substitution. Used in synthesizing urea derivatives (e.g., MK13) for biological evaluation .
Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate 2,6-dimethoxy Steric hindrance from 2,6-substitution reduces reactivity in nucleophilic additions. Predicted pKa = 10.0 ± 0.5 .

Key Insight : The 2,3-dimethoxy substitution in the target compound balances electronic activation (via methoxy groups) with moderate steric hindrance, enabling diverse reactivity compared to 3,4- or 2,6-substituted isomers.

Halogen-Substituted Analogs

Compound Name Substituents Key Properties/Applications Reference
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-difluoro Electron-withdrawing fluorine groups increase electrophilicity. Used in high-purity synthetic intermediates for bioactive compounds .
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-chloro, 4-methoxy Combines halogen’s electron-withdrawing and methoxy’s electron-donating effects. Potential in agrochemical synthesis .

Key Insight: Halogenated analogs exhibit stronger electrophilic character due to electron-withdrawing effects, whereas methoxy groups in the target compound enhance nucleophilic reactivity, making it more suitable for enolate-based reactions.

Heterocyclic and Functionalized Derivatives

Compound Name Structural Features Key Properties/Applications Reference
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate Pyridine ring, nitro Lower yields (45–50%) in synthesis due to nitro group’s steric and electronic challenges. Used in heterocyclic drug precursors .
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate Indole ring Marketed for research in neurological drug development. Higher production costs due to indole’s complex synthesis .

Key Insight : The target compound’s simple phenyl backbone allows for higher synthetic efficiency compared to heterocyclic derivatives, which often require specialized conditions or catalysts.

Mono-Substituted and Hybrid Derivatives

Compound Name Substituents Key Properties/Applications Reference
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-methoxy Reduced electronic activation compared to di-methoxy analogs. Technical-grade purity (90%) used in bulk industrial applications .
(E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate Amino, fluorophenyl Derived from the target compound via condensation. Exhibits antidepressant activity in preclinical studies .

Key Insight : Hybrid derivatives (e.g., fluorophenyl-acrylate) demonstrate the target compound’s utility in generating bioactive molecules, leveraging its β-keto ester moiety for functionalization.

Biological Activity

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆O₅
  • Molar Mass : Approximately 252.26 g/mol
  • Structural Features : The compound features a propanoyl group attached to a 2,3-dimethoxyphenyl moiety, which enhances its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : Studies suggest that this compound can scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties against certain bacterial strains.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits inflammatory pathways
AntimicrobialEffective against specific bacterial strains

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors, modulating their activity and leading to therapeutic effects.

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves the reaction of β-keto esters with appropriate phenolic compounds under acidic conditions. The following table summarizes the synthesis steps:

StepReagents/ConditionsYield (%)
Reaction with β-keto esterPhenolic compound + Acid catalyst (e.g., HClO₄)70%
PurificationFlash column chromatography-

Case Studies

  • Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed significant reduction in inflammatory markers compared to control groups.
  • Antioxidant Activity Assessment : Another investigation focused on the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated a notable ability to reduce oxidative stress markers in vitro.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen condensation or nucleophilic substitution. For example, ethyl β-ketoester derivatives react with substituted benzaldehydes under acidic or basic catalysis. In one protocol, ethyl 3-(4-fluorophenyl)-3-oxopropanoate was condensed with 2,3-dimethoxybenzenamine in ethanol under reflux (75°C, 144 hours) with acetic acid and CaSO₄ as catalysts, followed by flash chromatography purification . Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), catalyst load (e.g., CaSO₄ for moisture scavenging), and reaction duration to improve yields (typically 50-70%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for assigning the β-ketoester carbonyl (~170-175 ppm in ¹³C) and aromatic protons (δ 6.8-7.5 ppm for dimethoxyphenyl substituents).
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, as demonstrated in studies of analogous esters. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 21.977 Å, b = 12.229 Å) confirm molecular geometry .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., m/z 294 [M+H]⁺ for derivatives) .

Q. What are the common chemical transformations of this β-ketoester in organic synthesis?

The β-ketoester group undergoes:

  • Oxidation : Potassium permanganate or CrO₃ oxidizes the α-carbon to form dicarbonyl derivatives.
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.
  • Cyclization : Under acidic conditions, it participates in noncanonical cation-π cyclizations to form spiro-fused or bridged structures (e.g., methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate forming spirocycles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Contradictions often arise from tautomerism (keto-enol equilibrium) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm assignments.
  • Dynamic NMR : Monitors temperature-dependent shifts to identify tautomers.
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison .

Q. What mechanistic insights guide the optimization of cyclization reactions involving this β-ketoester?

Cyclization mechanisms depend on cation-π interactions and steric effects. For example, methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate forms spiro-fused structures via transition-metal-free cross-dehydrogenative coupling. Key factors:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize cationic intermediates.
  • Catalyst selection : Pd/C or molecular sieves improve regioselectivity .
  • Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable products .

Q. How is this compound utilized in the synthesis of bioactive molecules?

It serves as a precursor for pharmacologically active derivatives. For instance:

  • Antidepressant analogs : Ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate, synthesized via condensation with 2,3-dimethoxybenzenamine, showed neurogenic activity in preclinical models .
  • Enzyme inhibitors : Derivatives are used in Pks13 inhibitor development for Mycobacterium tuberculosis .

Methodological Tables

Q. Table 1: Synthetic Yields Under Varied Conditions

Starting MaterialReagents/ConditionsYield (%)Reference
Ethyl 3-oxopropanoate derivative2,3-Dimethoxybenzenamine, EtOH, 144h reflux60-70
Methyl β-ketoesterNH₄HCO₂, molecular sieves, 8h reflux75

Q. Table 2: Key Spectral Data for Characterization

TechniqueKey SignalsReference
¹³C NMRδ 170.2 (C=O), 56.1 (OCH₃)
X-rayMonoclinic, a = 21.977 Å, Z = 4
HRMSm/z 294.12 [M+H]⁺ (calc. 294.10)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate

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